Product packaging for [11C]MeNER(Cat. No.:)

[11C]MeNER

Cat. No.: B1232461
M. Wt: 298.36 g/mol
InChI Key: MZGJHBJKODTIQM-GCIKBSCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-[11C]MeNER, also known as [11C]Methylreboxetine, is a positron emission tomography (PET) radioligand developed for the specific purpose of imaging and quantifying norepinephrine transporters (NET) in the brain . As a highly selective inhibitor of NET, it serves as a critical tool for the in vivo assessment of the noradrenergic system in neuropsychiatric research. Studies have effectively utilized [11C]MeNER PET imaging to investigate noradrenergic deficits in Parkinson's disease, linking these deficits to non-motor symptoms such as REM sleep behavior disorder, cognitive impairment, and orthostatic hypotension . This makes it a valuable compound for exploring the pathophysiology and progression of neurodegenerative and psychiatric disorders. The radioligand is a derivative of the antidepressant reboxetine and is selectively labeled with carbon-11, a positron emitter with a physical half-life of 20.4 minutes, which necessitates rapid synthesis and handling . Metabolism studies indicate that while this compound is rapidly metabolized in the blood, radiometabolites in the brain are minimal, supporting its suitability for quantitative neuroimaging . Intended Use: This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans. It is the responsibility of the researcher to ensure compliance with all local, state, federal, and international regulations pertaining to the handling and use of radioactive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B1232461 [11C]MeNER

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

298.36 g/mol

IUPAC Name

(2R)-2-[(S)-(2-(111C)methoxyphenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18+/m1/s1/i1-1

InChI Key

MZGJHBJKODTIQM-GCIKBSCISA-N

Isomeric SMILES

[11CH3]OC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Synonyms

(11C)MeNER
2-(alpha-(2-methoxyphenoxy)benzyl)morpholine

Origin of Product

United States

Radiochemistry and Synthesis of 11c Mener

Precursor Compounds and Radiolabeling Strategies

The synthesis of [¹¹C]MeNER begins with a specific non-radioactive precursor molecule which is then labeled with the positron-emitting radionuclide, carbon-11 (B1219553).

Utilization of (S,S)-Desethylreboxetine as Precursor

The universally employed precursor for the radiosynthesis of [¹¹C]MeNER is (S,S)-desethylreboxetine. snmjournals.orgnih.gov This compound, an O-desethyl derivative of reboxetine (B1679249), provides the molecular scaffold onto which the radioactive carbon-11 methyl group is attached. nih.govnih.gov For the synthesis process, a small quantity of the (S,S)-desethylreboxetine precursor, typically around 0.5 mg, is dissolved in a suitable organic solvent like dimethylformamide (DMF). snmjournals.orgnih.gov The reaction is facilitated by the addition of a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the phenolic hydroxyl group, making it reactive for the subsequent radiomethylation step. snmjournals.orgnih.gov The choice of this specific precursor is critical as it directs the radiolabeling to the desired oxygen position, yielding the correct final product, (S,S)-O-[¹¹C]-methyl desethylreboxetine (B12785033), which is [¹¹C]MeNER. snmjournals.org

Radiomethylation with [¹¹C]CH₃I and [¹¹C]Methyl Triflate

Radiomethylation is the core reaction in the synthesis of [¹¹C]MeNER. This involves introducing a methyl group labeled with carbon-11 onto the precursor molecule.

The most common methylating agent used for this purpose is [¹¹C]methyl iodide ([¹¹C]CH₃I). snmjournals.orgnih.govpsu.edu [¹¹C]CH₃I is produced from cyclotron-generated [¹¹C]carbon dioxide and is then reacted with the prepared precursor solution. snmjournals.org The precursor (S,S)-desethylreboxetine has two potential sites for methylation: the morpholine (B109124) nitrogen and the phenolic oxygen. snmjournals.org Optimized reaction conditions, particularly the use of a mild aqueous base, favor the desired O-methylation at the phenolic position to produce [¹¹C]MeNER. snmjournals.org Use of an excessive amount of a strong base can lead to the formation of an undesired N-methylated by-product. snmjournals.org

An alternative, more reactive methylating agent is [¹¹C]methyl triflate ([¹¹C]CH₃OTf). umich.edunih.gov Methyl triflate is known to be a more powerful alkylating agent than methyl iodide, which can be advantageous for reactions with less reactive precursors or to achieve faster reaction times. umich.edunih.gov It is typically synthesized by passing [¹¹C]methyl iodide over a column containing silver triflate. nih.gov While [¹¹C]CH₃I is the established reagent for routine [¹¹C]MeNER production, [¹¹C]methyl triflate represents a potent alternative in ¹¹C-labeling chemistry, offering a favorable option for many radiomethylations. umich.eduresearchgate.net

Automated Radiosynthesis Methodologies

To ensure consistent production, high yields, and operator safety, the synthesis of [¹¹C]MeNER is typically performed using automated synthesis modules.

Implementation of Automated Loop Radiosynthesis

A highly efficient and simplified method for the radiomethylation step is the automated loop radiosynthesis. snmjournals.orgpsu.edu In this technique, the precursor solution, containing (S,S)-desethylreboxetine dissolved in DMF with a base, is preloaded into a standard high-performance liquid chromatography (HPLC) injection loop. snmjournals.org The gaseous [¹¹C]methyl iodide is then passed through this loop. snmjournals.orgpsu.edu

This captive solvent method offers several advantages:

High Trapping Efficiency: Over 90% of the [¹¹C]methyl iodide is trapped within the loop. psu.edu

Simplicity and Speed: The reaction occurs at ambient temperature without the need for heating or cooling vials, minimizing synthesis time. psu.edu

Quantitative Transfer: The contents of the loop are injected directly onto the HPLC column for purification, eliminating transfer losses. psu.edu

High Yields: The method often produces radiochemical yields that are equal to or better than conventional solution-based methods. psu.edu

This loop method has been successfully implemented for the routine production of [¹¹C]MeNER and other PET radiotracers, proving ideal for automated synthesis. snmjournals.orgpsu.edu

Adaptations for Tracerlab FXC Radiosynthesis Unit

Commercial automated synthesis modules are frequently adapted for the production of [¹¹C]MeNER. The GE Healthcare Tracerlab FXC and FXC-Pro units are commonly cited for this purpose. snmjournals.orgsnmjournals.org These modules are versatile and can be configured to handle the entire synthesis process, from the production of the [¹¹C]methyl iodide to the final formulation of the radiotracer. snmjournals.orgumich.edu

For [¹¹C]MeNER synthesis on a Tracerlab FXC unit, the system is set up to perform the loop radiomethylation as described previously. snmjournals.org The module controls the flow of [¹¹C]CH₃I through the HPLC loop containing the precursor for a set duration, typically around 4 minutes. snmjournals.org Following the reaction, the module automatically injects the crude product onto a semi-preparative HPLC column for purification. snmjournals.org The fraction corresponding to [¹¹C]MeNER is collected, diluted, and then undergoes solid-phase extraction (SPE) for solvent exchange and concentration, before being passed through a sterilizing filter into a sterile vial for quality control. snmjournals.org The adaptability of these commercial platforms makes the production of [¹¹C]MeNER more accessible and standardized for clinical research. researchgate.net

ParameterValue/ConditionSource
Precursor (S,S)-Desethylreboxetine (~0.5 mg) snmjournals.org
Radiolabeling Agent [¹¹C]CH₃I snmjournals.org
Solvent Dimethylformamide (DMF) snmjournals.org
Base 0.5N aqueous NaOH snmjournals.org
Synthesis Module GE Tracerlab FXC-Pro snmjournals.org
Reaction Method HPLC Loop Radiomethylation snmjournals.org
Reaction Time 4 minutes (loop pass) snmjournals.org
Total Synthesis Time ~40 minutes from EOB nih.gov
Purification Semi-preparative RP-HPLC snmjournals.org

Radiochemical Quality Control and Characterization

Rigorous quality control (QC) is mandatory to ensure the purity, identity, and suitability of the final [¹¹C]MeNER product for human use. iaea.orgunm.edu Each batch undergoes a series of tests before it is released.

Key QC parameters for [¹¹C]MeNER include:

Radiochemical Purity: This measures the percentage of the total radioactivity that is in the desired chemical form of [¹¹C]MeNER. unm.edu It is determined using analytical radio-HPLC. A high radiochemical purity, typically >95-99%, is required to ensure that observed signals in PET imaging are from the target radioligand and not from radioactive impurities. snmjournals.orgsnmjournals.org

Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol) at the end of synthesis. High specific activity is crucial to avoid unwanted pharmacological effects from the unlabeled compound and to ensure that the tracer binds to the target receptors without saturating them. For [¹¹C]MeNER, specific activities have been reported in the range of 2,907 to 12,573 mCi/µmol. snmjournals.org

Chemical Purity: This ensures that the final product is free from chemical impurities, such as the precursor molecule or solvents used during the synthesis. iaea.org This is also assessed by HPLC with a UV detector.

Sterility and Apyrogenicity: The final formulated product must be sterile and free of bacterial endotoxins, which is achieved by passing the solution through a 0.22 µm sterile filter and testing for endotoxins. snmjournals.org

The combination of these QC tests validates the identity, purity, and strength of the [¹¹C]MeNER batch, confirming it meets all requirements for use in PET imaging studies. snmjournals.org

Quality Control TestSpecification/ResultSource
Radiochemical Purity 95-99% snmjournals.org
Specific Activity (at EOS) 2907 - 12573 mCi/µmol snmjournals.org
Purification Method Semi-preparative HPLC snmjournals.org
Final Formulation Elution from SPE cartridge, passed through 0.22µ PES sterilizing filter snmjournals.org

Determination of Radiochemical Yield and Purity

Radiochemical yield is a measure of the efficiency of the synthesis, representing the amount of [¹¹C]MeNER produced relative to the starting amount of ¹¹C radioactivity. For [¹¹C]MeNER, a decay-corrected yield of 8 ± 4% has been reported using an automated HPLC loop-based synthesis method. snmjournals.org

Radiochemical purity is the proportion of the total radioactivity in the final product that is in the desired chemical form of [¹¹C]MeNER. ymaws.com It is a critical quality control parameter to ensure that any observed signal in a PET scan is attributable to the target radioligand and not to radioactive impurities. ymaws.com Quality control analysis for formulated [¹¹C]MeNER has demonstrated high radiochemical purity, typically ranging from 95% to 99%. snmjournals.org In some preparations, radiochemical purity has been reported to be greater than 98%. nih.gov The determination of radiochemical purity is typically performed using analytical HPLC, which separates the final product from any unreacted [¹¹C]methyl iodide and other radiolabeled byproducts. snmjournals.orgresearchgate.net

Table 1: Reported Radiochemical Yield and Purity for [¹¹C]MeNER Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Parameter Reported Value Method
Radiochemical Yield (Decay Corrected) 8 ± 4% Automated HPLC loop synthesis
Radiochemical Purity 95-99% Quality control analysis
Radiochemical Purity >98% Final formulated product

Assessment of Specific Activity

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol). High specific activity is crucial for PET radioligands to ensure that a sufficient radioactive signal can be detected from a mass of the compound that is low enough not to cause pharmacological effects.

For [¹¹C]MeNER, the specific activity has been reported to range significantly depending on the synthesis run. One study documented a range from 2,907 to 12,573 mCi/µmol (which converts to approximately 107.6 to 465.2 GBq/µmol) at the end of synthesis. snmjournals.org Another study reported an average specific activity of 264 ± 107 MBq/nmol (equivalent to 7 ± 3 mCi/nmol or 264,000 ± 107,000 GBq/µmol) at the end of synthesis. nih.gov These values indicate that the synthesis methods are capable of producing [¹¹C]MeNER with a high specific activity suitable for in vivo imaging studies. snmjournals.orgnih.gov

Table 2: Reported Specific Activity for [¹¹C]MeNER This table is interactive. Users can sort columns by clicking on the headers.

Specific Activity (at End of Synthesis) Unit Conversion 1 Unit Conversion 2
2,907 - 12,573 mCi/µmol 107.6 - 465.2 GBq/µmol N/A
264 ± 107 MBq/nmol 7 ± 3 mCi/nmol 264,000 ± 107,000 GBq/µmol

High-Performance Liquid Chromatography (HPLC) Purification Techniques

Following the radiolabeling reaction, the resulting mixture contains the desired [¹¹C]MeNER product, unreacted precursor, and potential radiolabeled and non-radiolabeled byproducts. High-performance liquid chromatography (HPLC) is an essential step to purify [¹¹C]MeNER from this mixture. snmjournals.org

A semi-preparative, isocratic reversed-phase (RP)-HPLC method is typically employed for this purification. snmjournals.org A common setup uses a C18 column, such as a Waters XSelect HSS T3 column (5µ particle size, 10 x 250 mm). snmjournals.org The mobile phase, which carries the sample through the column, is often a mixture of an organic solvent and an aqueous buffer. One reported mobile phase is a 30:70 mixture of acetonitrile (B52724) (ACN) and 50mM sodium phosphate (B84403) buffer at a pH of 4.5, with a flow rate of 5 mL/min. snmjournals.org

During the HPLC separation, different compounds in the mixture travel through the column at different speeds based on their chemical properties, allowing for their separation. In this system, [¹¹C]MeNER is reported to have a retention time (tR) of approximately 12 minutes. snmjournals.org The fraction containing the purified [¹¹C]MeNER is collected into a dilution vessel containing water. This solution then undergoes solid-phase extraction (SPE) for reformulation into a solution suitable for injection, typically using ethanol (B145695) and 0.9% sodium chloride. snmjournals.org The final product is passed through a sterilizing filter to ensure its sterility. snmjournals.org This purification method is effective in separating the two main radioactive products: (S,S)-N-[¹¹C]-methyl desethylreboxetine and the desired (S,S)-O-[¹¹C]-methyl desethylreboxetine, which is [¹¹C]MeNER. snmjournals.org

Preclinical Pharmacological Characterization of 11c Mener

In Vitro Binding and Selectivity Profiles

The in vitro characterization of [11C]MeNER (and its non-radiolabeled form, MeNER) is crucial for understanding its interaction with the norepinephrine (B1679862) transporter and potential off-target binding.

Affinity and Selectivity for Norepinephrine Transporter (NET)

Studies have demonstrated that (S,S)-MeNER exhibits high affinity for the norepinephrine transporter. [3H]MeNER has shown specific binding to NET sites in brain tissue. The binding of [3H]MeNER in wildtype mouse brains is consistent with the known distribution of NET nih.gov. (S,S)-[11C]MeNER, also referred to as 11C-MRB, has been reported to have an in vitro IC50 of 2.5 nM nih.gov. It is considered a highly selective inhibitor of noradrenaline transporters snmjournals.orgsnmjournals.org.

Evaluation of Binding Specificity Against Dopamine (B1211576) and Serotonin (B10506) Transporters

A key aspect of a successful radioligand for NET imaging is its selectivity over other monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). Preclinical evaluations have shown that this compound and its non-radiolabeled form possess negligible affinity for dopamine and serotonin transporters snmjournals.orgsnmjournals.org. Homogenate binding studies with [3H]MeNER demonstrated a much higher affinity for NET compared to SERT or DAT nih.gov. One study reported that MeNER has a sixfold higher affinity for NET than the serotonin transporter and negligible affinity for other sites patsnap.com. Another preclinical evaluation of a different [11C]-labeled NET tracer, [11C]Me@HAPTHI, which is also a non-reboxetine-based ligand, showed excellent selectivity with DAT/NET ratios > 1940 and SERT/NET ratios = 9700, highlighting the importance of high selectivity in this class of radioligands researchgate.net.

Ex Vivo Studies and Autoradiography

Ex vivo studies and autoradiography provide valuable information about the distribution and specific binding of the radioligand in animal tissues.

Assessment of [3H]MeNER Binding in Animal Models (e.g., Transporter Knockout Mice)

To confirm the specificity of [3H]MeNER binding to NET, studies have been conducted in animal models, including transporter knockout mice. Quantitative autoradiography in the brains of wildtype mice and mutant mice lacking one or two alleles of the NET gene revealed that specific [3H]MeNER binding was significantly diminished in heterozygous NET mice (approximately 50% of wildtype) and negligible in NET knockout mice nih.govresearchgate.net. This provides strong evidence that [3H]MeNER binding is indeed mediated by the norepinephrine transporter.

Mapping of NET-Specific Uptake in Postmortem Animal Brain Tissue

Postmortem autoradiography with [3H]MeNER has been used to map the distribution of NET in animal brain tissue. In wildtype mouse brains, the binding pattern was consistent with previously reported distributions of NET, with the highest levels observed in regions such as the locus coeruleus, thalamus, hypothalamus, and bed nucleus of stria terminalis nih.gov. This mapping helps to confirm that the radioligand targets the expected brain regions where NET is expressed. Ex vivo autoradiography studies with (S,S)-[11C]-MeNER in rat brain slices have also produced a regional distribution pattern consistent with reported NET distribution capes.gov.br. Selective NET binding in in vitro autoradiography has also been observed in human brain and rat heart tissue samples researchgate.net.

In Vivo Animal Pharmacokinetics and Metabolism

Understanding the in vivo pharmacokinetics and metabolism of this compound in animals is essential for evaluating its suitability for PET imaging. This includes how the radioligand is absorbed, distributed, metabolized, and excreted.

Studies in rats and monkeys have investigated the metabolism of (S,S)-[11C]MeNER. In rats, at 30 minutes after injection, approximately 17% of the plasma radioactivity represented the parent radioligand, with the majority being a polar radiometabolite nih.gov. (S,S)-[11C]MeNER in rat brain at 30 minutes after injection was approximately 90% parent compound nih.gov. Liquid chromatography-mass spectrometry analysis of rat urine identified a hydroxylation product of the methoxyphenoxy ring of (S,S)-MeNER as the main metabolite nih.gov. In the brain, the corresponding main metabolite was the product from O-de-methylation of (S,S)-MeNER nih.gov.

In monkeys, the plasma radioactivity representing (S,S)-[11C]MeNER decreased over time, from 97% at 4 minutes to 74% at 45 minutes, with a polar fraction being the major radiometabolite nih.gov. A more lipophilic radiometabolite was also observed but was not detectable after 40 minutes in humans and was not detectable after 4 minutes in monkeys nih.gov.

The relatively slow metabolism of (S,S)-[11C]MeNER in the brain of rats and monkeys suggests that radiometabolites may be of minor importance for brain imaging in these species nih.gov. However, the presence of a transient lipophilic radiometabolite in peripheral human plasma could potentially complicate brain imaging, although its kinetics appear favorable in relation to the slow kinetics of (S,S)-[11C]MeNER in humans nih.gov.

In vivo PET measurements in rats showed low brain peak radioactivity levels nih.gov. In mice, the accumulation of radioactivity in the brain of a P-gp knockout mouse was slightly higher than in a wildtype mouse, suggesting a potential, albeit small, interaction with P-glycoprotein nih.gov. The regional distribution of radioactivity in mouse brain showed the highest accumulation in the cerebellum and thalamus, followed by cortical regions and then the striatum nih.gov.

The specific activity of this compound has been shown to have only a minor influence on binding estimates in PET studies, as the total injected dose is typically kept below pharmacological doses snmjournals.orgsnmjournals.org.

Biodistribution and Brain Uptake in Rodent Models (e.g., Mice, Rats)

Studies in rodent models have characterized the biodistribution and brain uptake of this compound. In rats, the peak brain level of radioactivity was observed to be relatively low, approximately 65% SUV (Standard Uptake Value). uni.luwikipedia.org Investigations in mice, including both wild-type and P-glycoprotein (P-gp) knock-out strains, showed a slightly higher peak brain accumulation in P-gp knock-out mice (145% SUV) compared to wild-type mice (125% SUV). uni.luwikipedia.org

The regional distribution of radioactivity in the mouse brain followed a specific pattern: cerebellum and thalamus exhibited the highest accumulation, followed by cortical regions, with the lowest accumulation observed in the striatum. uni.luwikipedia.org In rats, the regional brain distribution of the parent radioligand at 30 minutes post-injection varied, ranging from 87.5±3.9% (corresponding to 57.2±14.2% SUV) in the cerebellum to 92.9±1.8% (36.1±4.7% SUV) in the striatum. uni.luwikipedia.org Radiometabolite concentrations in the brain were lower than in plasma. uni.lu The regional distribution of radiometabolites in the rat brain was heterogeneous, with higher accumulation noted in extrastriatal brain regions. uni.lu Ratios of radiometabolite concentration in various rat brain tissues relative to the striatal tissue concentration were highest for the cerebellum (2.8±0.1), followed by the rest of the brain (2.4±0.3), and the hypothalamus (2.2±1.5). uni.lu

PET imaging studies in cynomolgus monkeys and baboons demonstrated a regional distribution consistent with the known distribution of norepinephrine transporters. However, specific binding of (S,S)-[11C]MeNER to the NET did not reach peak equilibrium within a 90-minute PET measurement period, which complicated the quantitative assessment of its biodistribution in vivo in these models.

Below is a summary of peak brain accumulation in mice:

Animal ModelP-gp StatusPeak Brain Accumulation (% SUV)
MouseWild-type125
MouseP-gp Knock-out145
RatNot specified65

Plasma and Brain Radiometabolite Analysis in Animal Models (e.g., Rats, Cynomolgus Monkeys)

Analysis of radiometabolites has been conducted in the plasma and brain of animal models such as rats and cynomolgus monkeys. In rats, at 30 minutes post-injection, approximately 17±4% of the plasma radioactivity was attributed to the parent radioligand, with the remaining radioactivity primarily consisting of a polar radiometabolite. uni.luwikipedia.org In the rat brain, the parent radioligand (S,S)-[11C]MeNER accounted for 90% of the radioactivity at 30 minutes after injection. uni.luwikipedia.org

In cynomolgus monkeys, the percentage of plasma radioactivity representing intact (S,S)-[11C]MeNER decreased from 97±2% at 4 minutes to 74±7% at 45 minutes post-injection. uni.luwikipedia.org A polar fraction was identified as the major radiometabolite in monkey plasma. uni.luwikipedia.org A more lipophilic radiometabolite was also detected in monkey plasma, constituting 3±2% of the radioactivity at 4 minutes, but it became undetectable at later time points. uni.luwikipedia.org

Below is a summary of parent radioligand percentage in plasma and brain at specified time points:

Animal ModelTissueTime PointParent Radioligand (%)Major Metabolite Type
RatPlasma30 min17±4Polar
RatBrain30 min90O-de-methylation product
Cynomolgus MonkeyPlasma4 min97±2Polar
Cynomolgus MonkeyPlasma45 min74±7Polar

Identification of Major Radiometabolites and Their Distribution in Animal Brain

The major radiometabolites of this compound have been identified in animal models. In rat urine, liquid chromatography-mass spectrometry analysis identified a hydroxylation product of the methoxyphenoxy ring of (S,S)-MeNER as the main metabolite. uni.luwikipedia.org In the rat brain, the primary metabolite detected was the product resulting from the O-de-methylation of (S,S)-MeNER. uni.luwikipedia.org

The distribution of radiometabolites within the rat brain was not uniform, showing higher concentrations in extrastriatal regions compared to the striatum. uni.lu At 30 minutes post-injection, the radiometabolite showed differential distribution, with 6.7±0.3% SUV in the cerebellum and 2.5±0.3% SUV in the striatum. uni.luwikipedia.org The ratios of radiometabolite concentration in various brain regions relative to the striatum further highlighted this heterogeneous distribution: cerebellum (2.8±0.1), rest of brain (2.4±0.3), and hypothalamus (2.2±1.5). uni.lu

Influence of P-glycoprotein on Brain Accumulation in Animal Models (e.g., P-gp Knock-out Mice)

The potential influence of efflux transporters, specifically P-glycoprotein (P-gp), on the brain accumulation of this compound has been investigated in animal models. The relatively low radioactivity accumulation observed in the rat brain (65% SUV) suggested that (S,S)-[11C]MeNER might be a substrate for brain efflux pumps like P-gp. uni.lu

Quantitative Preclinical Imaging Methodologies with 11c Mener

In Vivo Animal PET Imaging Protocols

Precise and standardized in vivo imaging protocols are fundamental to acquiring reliable quantitative data from [11C]MeNER PET studies in animal models.

Dynamic PET scanning is the standard method for quantitative assessment of this compound binding. This process involves the continuous acquisition of imaging data over a set period immediately following the intravenous injection of the radiotracer. In animal models, such as rhesus monkeys or rodents, this typically involves a scan duration of 90 to 120 minutes. nih.govnih.gov The use of specialized small-animal PET scanners, often referred to as microPET, allows for imaging of rodents with sufficient resolution to delineate key brain structures. sciencedaily.com

During the scan, the animal is anesthetized to prevent movement, which would compromise image quality. The acquired data is reconstructed into a series of time-stamped images (frames) that map the spatiotemporal distribution of this compound throughout the brain. gehealthcare.com These dynamic data, which form time-activity curves (TACs) for different brain regions, are essential for the subsequent kinetic modeling required to estimate binding parameters. nih.gov

For many PET studies, including those with this compound, the use of reference tissue models is a preferred method for estimating the binding potential (BPND). BPND is a key outcome measure representing the ratio of specifically bound radioligand to the non-displaceable concentration in tissue at equilibrium. nih.govunisa.it These models offer a significant advantage by avoiding the need for invasive arterial blood sampling. turkupetcentre.net

Reference tissue models assume that a particular brain region is devoid of specific binding sites (i.e., NETs) and that the kinetics of the tracer in this region can represent the concentration of non-displaceable tracer throughout the brain. turkupetcentre.net The Simplified Reference Tissue Model 2 (SRTM2) and the Multilinear Reference Tissue Model 2 (MRTM2) are two such models commonly applied to this compound data. nih.govnih.gov

SRTM2 (Simplified Reference Tissue Model 2): This model is a modification of the original SRTM. By fixing the clearance rate of the tracer from the reference tissue (k'₂), it reduces the number of parameters to be estimated, which can lead to more stable BPND estimates, especially in noisy data from small regions of interest or pixel-wise parametric images. turkupetcentre.net

MRTM2 (Multilinear Reference Tissue Model 2): As a linearized version of the reference tissue model, MRTM2 also reduces the number of parameters by fixing k'₂. nih.gov It has been shown to be effectively identical to SRTM2 in many applications, providing rapid and robust estimation of BPND with reduced bias compared to earlier linearized models. nih.govsnmjournals.org

Both SRTM2 and MRTM2 have been validated and used for calculating this compound BPND, with studies showing that both models can be valid for estimating binding in preclinical and clinical research. snmjournals.org

The total distribution volume (VT) is another critical quantitative outcome from a PET study. It represents the ratio of the total radiotracer concentration in a tissue region to its concentration in the plasma at equilibrium, reflecting both specific and non-specific binding plus free tracer. turkupetcentre.net Unlike reference tissue models, the calculation of VT requires an arterial input function. nih.gov

In preclinical animal studies, VT is determined by applying compartmental models (e.g., one-tissue or two-tissue compartment models) to the dynamic PET data (regional TACs) and the metabolite-corrected arterial plasma input function. nih.govresearchgate.net The Logan plot, a graphical analysis method, is also frequently used to estimate VT from dynamic data. nih.gov Comparing VT across different brain regions provides a comprehensive map of NET distribution. For instance, higher VT values are expected in NET-rich areas like the thalamus and locus coeruleus.

ParameterDefinitionRequired InputCommon Models/Methods
BPND Binding Potential (Non-displaceable)Dynamic PET data, Reference Region TACSRTM2, MRTM2
VT Total Distribution VolumeDynamic PET data, Arterial Input FunctionCompartmental Models, Logan Plot

Assessment of Target Occupancy in Preclinical Models

The radioligand (S,S)-[¹¹C]methylreboxetine, known as [¹¹C]MeNER or [¹¹C]MRB, is a crucial tool for quantifying norepinephrine (B1679862) transporter (NET) density in the brain using positron emission tomography (PET). A key application in preclinical research is the assessment of target occupancy by therapeutic drugs. These studies are vital for understanding the in-vivo potency of NET inhibitors and establishing the relationship between drug dosage and engagement with the intended molecular target.

Pharmacological challenge studies involve administering a NET-inhibiting drug to an animal model before a PET scan with [¹¹C]MeNER. The drug competes with [¹¹C]MeNER for binding to the NET. By measuring the reduction in the [¹¹C]MeNER binding signal at different drug doses, researchers can determine the dose-dependent occupancy of the transporter and calculate key pharmacological parameters like the effective dose required to occupy 50% of the transporters (ED₅₀).

Atomoxetine (B1665822): Studies in non-human primates have successfully used [¹¹C]MeNER to evaluate the NET occupancy of atomoxetine, a selective norepinephrine reuptake inhibitor. These preclinical investigations demonstrated a dose-dependent reduction in the [¹¹C]MeNER volume of distribution. nih.gov The in-vivo 50% inhibitory concentration (IC₅₀) for atomoxetine was estimated to be 31 ± 10 ng/mL in plasma, which corresponds to an effective dose (ED₅₀) of 0.13 mg/kg. nih.gov This ED₅₀ is significantly lower than the typical therapeutic doses, indicating high potency. nih.gov

Methylphenidate: While widely known for its action on the dopamine (B1211576) transporter (DAT), methylphenidate also has a high affinity for NET. Foundational PET studies using [¹¹C]MeNER have been conducted to quantify the extent to which clinically relevant doses of methylphenidate occupy NET in vivo. In a study with healthy human subjects, oral administration of methylphenidate resulted in a dose-dependent reduction in [¹¹C]MeNER binding potential (BPₙₙ) in the thalamus and other regions rich in NET. nih.govresearchgate.net This research established a global ED₅₀ of 0.14 mg/kg for methylphenidate at the norepinephrine transporter. nih.gov The findings demonstrate that average clinical maintenance doses result in a substantial 70–80% occupancy of NET, highlighting the importance of NET inhibition in the therapeutic mechanism of methylphenidate. nih.govresearchgate.net

Table 1: NET Occupancy Study Findings with [¹¹C]MeNER
Challenge DrugPreclinical ModelKey Finding (Potency)Reference
AtomoxetineRhesus MonkeyED₅₀: 0.13 mg/kg nih.gov
MethylphenidateHumanED₅₀: 0.14 mg/kg nih.gov

Non-human primates, particularly rhesus monkeys, are critical models for the quantitative assessment of new radioligands and for conducting drug occupancy studies due to their physiological and neuroanatomical similarity to humans. Studies with [¹¹C]MeNER in these animals have been instrumental in validating its use for quantifying NET.

Research has shown that [¹¹C]MeNER has favorable properties for preclinical occupancy studies in rhesus monkeys. nih.gov The binding potential relative to non-displaceable uptake (BPₙₙ) in the thalamus, a region with high NET density, was estimated to be 1.8 ± 0.3. nih.gov A significant challenge in NET imaging is the widespread and relatively uniform distribution of the transporter, which complicates the identification of a suitable reference region (an area devoid of specific binding). nih.gov Through evaluation of several brain areas, the caudate was determined to be the most suitable reference region for preclinical drug occupancy studies in rhesus monkeys. nih.gov Using this region, the IC₅₀ of atomoxetine could be reliably estimated without requiring arterial blood sampling, simplifying the experimental procedure. nih.gov

Table 2: Quantitative [¹¹C]MeNER Binding in Non-Human Primates
ParameterBrain RegionValueReference
Binding Potential (BPₙₙ)Thalamus1.8 ± 0.3 nih.gov
Suitable Reference Region-Caudate nih.gov

Applications of 11c Mener in Preclinical Neurobiological Research

Investigation of Norepinephrine (B1679862) Transporter Density and Integrity in Animal Models

Evaluation of Noradrenergic Terminal Integrity in Rodent and Non-Human Primate Models

[¹¹C]MeNER has been instrumental in evaluating the integrity of noradrenergic nerve terminals in both rodent and non-human primate models. PET studies using [¹¹C]MeNER allow for the quantitative assessment of NET density, which serves as a direct marker for the health and presence of these terminals. In non-human primates, [¹¹C]MeNER PET imaging has demonstrated focal uptake in brain regions known to be rich in NET, such as the locus coeruleus and thalamus. However, some studies have noted that the tracer's kinetics can be slow, not always reaching a state of peak equilibrium within a standard 90-minute scan, which can present challenges for quantification. nih.gov

In rodent models, [¹¹C]MeNER has been used to validate the effects of neurotoxins that selectively target noradrenergic neurons. For instance, treatment with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) leads to a dose-dependent decrease in [¹¹C]MeNER binding in areas like the hippocampus, which directly corresponds to the loss of noradrenergic terminals. nih.gov These studies confirm the radioligand's ability to reflect the underlying neurochemical status of the noradrenergic system. Autoradiography studies using the tritiated form of MeNER ([³H]MeNER) in mice lacking the norepinephrine transporter have shown diminished binding, further validating the tracer's specificity. snmjournals.org

Longitudinal Visualization of LC Axons and Terminals in Animal Models

The ability to conduct longitudinal studies is a key advantage of PET imaging with [¹¹C]MeNER. This allows researchers to track the progression of noradrenergic degeneration over time within the same animal, providing a dynamic view of disease processes. In animal models, particularly those mimicking neurodegenerative diseases, repeated [¹¹C]MeNER PET scans can visualize the progressive loss of locus coeruleus (LC) axons and their terminals. nih.gov

For example, in mouse models of Alzheimer's disease, studies have shown a widespread reduction in the density of noradrenergic axons projecting from the LC. nih.gov This axonal degeneration often precedes the loss of the neuronal cell bodies in the LC, a pattern consistent with a "dying-back" phenomenon. nih.govoup.com Longitudinal [¹¹C]MeNER imaging can capture this decline, offering a valuable tool to assess the efficacy of potential neuroprotective therapies aimed at halting or reversing this axonal degeneration.

Preclinical Disease Models and Noradrenergic Dysfunction

Characterization of Noradrenergic System Changes in Animal Models of Neurological Disorders (e.g., Parkinson's Disease Models)

Preclinical models of neurological disorders have greatly benefited from the use of [¹¹C]MeNER to characterize changes in the noradrenergic system. In animal models of Parkinson's disease (PD), such as those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), [¹¹C]MeNER PET can quantify the loss of noradrenergic integrity. oup.com Evidence from animal studies indicates that noradrenergic loss might exacerbate the neurotoxic damage to the dopaminergic neurons in the substantia nigra. oup.com

Studies combining [¹¹C]MeNER PET with other imaging techniques, like neuromelanin-sensitive MRI, have been used to investigate the relationship between the loss of noradrenergic cell bodies in the LC and the degeneration of their widespread terminals. oup.com These multimodal imaging approaches in animal models have shown that noradrenergic terminal loss can be more pronounced than the degeneration of the cell bodies themselves, suggesting a potential uncoupling between the two processes.

Table 1: Noradrenergic System Changes in Preclinical Models Imaged with [11C]MeNER
Animal ModelNeurological DisorderKey Finding with this compoundReference
DSP-4 Treated RodentNoradrenergic LesionDose-dependent decrease in this compound binding in hippocampus, reflecting terminal loss. nih.gov
MPTP Primate ModelParkinson's DiseaseQuantifies loss of noradrenergic terminals, providing insight into non-dopaminergic pathology. oup.com
AppNL-G-F/NL-G-F Knock-in MouseAlzheimer's DiseaseReveals widespread loss of noradrenergic axons, often preceding neuronal cell body death. nih.gov

Studies on Locus Coeruleus Dysfunction and Axon Terminal Degeneration in Animal Models

[¹¹C]MeNER PET studies have been crucial in elucidating the pathophysiology of locus coeruleus (LC) dysfunction and the subsequent degeneration of its axon terminals. The LC is the primary source of norepinephrine to the forebrain, and its degeneration is an early feature in several neurodegenerative diseases. nih.gov In animal models, selectively lesioning the LC or its projections with toxins like DSP-4 allows for a controlled study of the consequences of noradrenergic depletion. nih.gov

Following such lesions, [¹¹C]MeNER PET demonstrates a significant reduction in NET availability in terminal regions like the cortex and hippocampus. nih.gov This confirms that the radiotracer binding reflects the density of intact axon terminals. These models have been essential for understanding the "dying-back" hypothesis, where axonal and terminal degeneration precedes the death of the neuron's cell body. oup.com This process is supported by findings in rodent models of Alzheimer's disease, where loss of noradrenergic axons is observed alongside cortical Aβ pathology, while the number of LC neurons may not yet be significantly reduced. nih.gov

Comparative Preclinical Studies with Other NET Radiotracers

While [¹¹C]MeNER is a valuable tool, other PET radiotracers for the norepinephrine transporter have also been developed and evaluated in preclinical models. Comparative studies are essential to understand the relative strengths and weaknesses of each tracer.

One such tracer is (S,S)-[¹⁸F]FMeNER-D₂, which has a slightly lower binding affinity for NET compared to [¹¹C]MeNER. nih.gov However, the use of the fluorine-18 (B77423) radioisotope, with its longer half-life, can offer logistical advantages and potentially higher signal-to-noise ratios in human studies. nih.gov Another compound, [¹¹C]MRB ((S,S)-[¹¹C]Methylreboxetine), has also been used to measure NET densities in rats, monkeys, and humans. nih.gov

A newer tracer, [¹¹C]MENET, was found to have more favorable imaging kinetics in non-human primates compared to [¹¹C]MeNER. nih.gov Specifically, [¹¹C]MENET reached a state of quasi-equilibrium faster, whereas [¹¹C]MeNER uptake did not consistently reach a peak during a 90-minute scan, which could complicate quantitative analysis. nih.gov These comparative data are crucial for selecting the most appropriate radiotracer for a specific research question in preclinical studies.

Table 2: Comparison of Preclinical NET Radiotracers
RadiotracerKey Characteristics in Preclinical ModelsReference
This compoundHighly selective for NET. Slower kinetics in non-human primates, not always reaching equilibrium in 90 min. snmjournals.orgnih.gov
(S,S)-[18F]FMeNER-D₂Slightly lower binding affinity than this compound. Longer half-life of 18F may offer advantages. nih.gov
[11C]MRBShown to specifically bind to NET in rats, monkeys, and humans. Used to detect age-related NET decline. nih.gov
[11C]MENETDemonstrates more attractive, faster imaging kinetics in non-human primates compared to this compound. nih.gov

Comparison of Binding Properties and Kinetics with [18F]F-MeNER-D2 and [11C]MRB in Animal Models

The development of positron emission tomography (PET) radioligands to study the norepinephrine transporter (NET) has produced several key compounds, including this compound, [18F]F-MeNER-D2, and [11C]MRB. Preclinical comparisons in animal models, particularly rhesus monkeys, have been crucial for characterizing their in vivo behavior.

This compound, also referred to as (S,S)-[11C]methylreboxetine or [11C]MRB, was a significant step forward in imaging NET. nih.govresearchgate.net Studies in non-human primates demonstrated its ability to bind specifically to NET-rich regions like the thalamus and cerebellum. researchgate.net However, a notable characteristic of this compound is its slow kinetics. In rhesus monkeys, the tracer's uptake in the thalamus and brainstem did not consistently reach a peak even during 123-minute scans, making quantitative analysis with reference tissue models challenging. nih.govresearchgate.net

In a direct comparison, (S,S)-[18F]FMeNER-D2 was found to be superior for quantitative analysis in rhesus monkeys. nih.gov This fluorine-18 labeled analog demonstrated much faster kinetics, with regional brain uptake peaking before 30 minutes. nih.govresearchgate.net This allows for more stable and reliable estimation of binding potential (BPND) values, a key measure of receptor density. nih.gov While both are derivatives of reboxetine (B1679249), the faster kinetics of [18F]F-MeNER-D2 make it more suitable for quantitative studies. nih.govsnmjournals.org

[11C]MRB is chemically identical to this compound, with the names often used interchangeably in literature. nih.gov Therefore, comparisons between this compound and [11C]MRB are not applicable. The primary comparisons are made between the carbon-11 (B1219553) labeled reboxetine derivatives and the fluorine-18 labeled versions. The choice between them often involves a trade-off between the logistical demands of the short-lived carbon-11 and the potentially more complex kinetic modeling or defluorination issues of fluorine-18 tracers. snmjournals.org

RadiotracerAnimal ModelKey Comparative Findings
This compound Rhesus MonkeySlow kinetics; tracer uptake did not always peak within a 123-minute scan. nih.govresearchgate.net BPND values were not stable during the measurement period. nih.gov
[18F]F-MeNER-D2 Rhesus MonkeySuperior kinetics; tracer uptake peaked before 30 minutes. nih.govresearchgate.net Provides stable and reliable BPND values for quantitative analysis. nih.gov

Assessment of Suitability for Specific Preclinical Applications

The utility of this compound in preclinical research is defined by its specific characteristics. While it has been a valuable tool, its limitations have led to the preference for other tracers in certain applications.

This compound has been successfully used in preclinical studies to investigate the distribution of NET and demonstrate noradrenergic deficits in animal models of diseases like Parkinson's disease. oup.com Its high specificity for the norepinephrine transporter makes it suitable for studies aiming to confirm target engagement or map the baseline availability of NET in various brain regions. researchgate.netoup.com For instance, it has been used to show reduced transporter availability in the thalamus, hypothalamus, and locus coeruleus. oup.com

However, the slow kinetics of this compound present a significant disadvantage for applications requiring the measurement of rapid changes in NET availability, such as pharmacological occupancy studies. nih.gov The tracer's slow approach to equilibrium makes it difficult to accurately quantify the displacement of the radioligand by a competing drug. nih.gov

Furthermore, the short 20.4-minute half-life of carbon-11 is a major logistical constraint for preclinical research. It necessitates an on-site cyclotron for radiosynthesis, which limits its accessibility. nih.gov For longitudinal studies that require repeated scans over days or weeks, the fluorine-18 labeled tracer [18F]F-MeNER-D2 is often more practical due to its longer half-life of approximately 110 minutes, which allows for centralized production and distribution. snmjournals.orgnih.gov The longer half-life also permits longer scan durations, which can be advantageous for tracers that, unlike [18F]F-MeNER-D2, have slow kinetics. nih.gov

Preclinical ApplicationSuitability of this compoundRationale
Mapping Baseline NET Distribution SuitableHigh specificity allows for clear delineation of NET-rich regions in the brain. researchgate.netoup.com
Pharmacological Occupancy Studies Less SuitableSlow kinetics make it difficult to accurately quantify dynamic changes in transporter occupancy. nih.gov
Longitudinal/Repeat Studies Less SuitableThe short half-life of carbon-11 requires an on-site cyclotron and complicates scheduling of multiple scans. nih.gov
Investigating Disease Models SuitableHas been effectively used to demonstrate alterations in NET density in animal models of neurodegenerative diseases. oup.com

Future Directions and Methodological Advancements in 11c Mener Research

Development of Improved Preclinical Quantification Strategies

Accurate quantification of [11C]MeNER binding in preclinical models is crucial for reliable data interpretation and translation to human studies. While this compound has been used to quantify noradrenergic projections in animal models, challenges remain in optimizing quantification strategies. nih.gov

Studies in various species, including rats and monkeys, have investigated the metabolism and brain dynamics of this compound. nih.govresearchgate.net For instance, in rats, approximately 17% of plasma radioactivity was the parent radioligand at 30 minutes post-injection, with the majority being a polar radiometabolite. nih.gov In monkeys, the parent compound constituted a larger fraction of plasma radioactivity over time compared to rats and humans. nih.govresearchgate.net These species-specific differences in metabolism highlight the need for tailored and potentially improved preclinical quantification approaches that account for radiometabolite profiles and kinetics.

Current preclinical PET studies often involve measuring brain dynamics and performing plasma radiochromatographic analysis to monitor and quantify the rate of metabolism. nih.govresearchgate.net Future efforts may focus on developing more sophisticated kinetic modeling approaches that better account for the complex pharmacokinetics of this compound and its metabolites in different animal models. This could involve exploring advanced compartmental models or graphical analysis techniques to derive more accurate estimates of NET binding potential (BPND), a measure reflecting the density of available transporters. snmjournals.orgresearchgate.net

Furthermore, optimizing scan protocols, including injection paradigms and acquisition durations, based on the specific kinetic properties of this compound in different preclinical species, could improve the signal-to-noise ratio and the reliability of quantitative results. The goal is to enhance the sensitivity and specificity of this compound PET for detecting subtle changes in NET availability in disease models. nih.gov

Integration with Complementary Preclinical Neuroimaging Modalities (e.g., fMRI, Immunohistochemistry in Animal Models)

Integrating this compound PET with other neuroimaging techniques and histological methods in preclinical animal models offers a powerful approach to gain a more comprehensive understanding of the noradrenergic system and its involvement in various neurological and psychiatric conditions.

Combining this compound PET with functional Magnetic Resonance Imaging (fMRI) in animal models can provide insights into the relationship between NET availability and regional brain activity or connectivity. ru.nlscispace.com For example, simultaneous or sequential PET/fMRI scans could help elucidate how alterations in noradrenergic tone, as measured by this compound binding, influence neural circuit function in models of neurodegenerative or psychiatric disorders. This multimodal approach can help bridge the gap between molecular changes and their functional consequences.

Immunohistochemistry (IHC) in animal models serves as a crucial validation tool for in vivo PET findings. After PET imaging, post-mortem IHC can be performed to directly quantify NET protein expression levels in specific brain regions and correlate them with the in vivo this compound binding data. nih.govmdpi.com This correlation helps confirm the specificity of the radioligand binding to NETs and provides a ground truth for validating quantitative PET measures in preclinical studies. Integrating this compound PET with IHC allows for a more definitive assessment of the relationship between transporter density and binding potential in various physiological and pathological states.

Other complementary techniques, such as autoradiography, can also be used to validate the regional distribution and binding characteristics of this compound in brain tissue sections from animal models, further supporting the in vivo PET findings. nih.gov

Potential for Elucidating Noradrenergic System Dynamics in Novel Animal Models

This compound PET holds significant potential for exploring the dynamics of the noradrenergic system in novel and emerging animal models of neurological and psychiatric diseases. Given the known involvement of noradrenergic dysfunction in a range of conditions, including Parkinson's disease, Alzheimer's disease, depression, and anxiety, applying this compound imaging to relevant animal models can provide crucial insights into disease mechanisms and evaluate therapeutic interventions. snmjournals.orgau.dkmdpi.commedrxiv.orgresearchgate.net

Traditional animal models of PD, for instance, have shown degeneration of noradrenergic projections, which can be quantified with this compound PET. snmjournals.orgnih.gov Future research can leverage this compound in more complex or genetically modified animal models that better recapitulate specific aspects of human diseases with noradrenergic involvement. This could include models of prodromal disease stages, specific genetic mutations linked to noradrenergic vulnerability, or models focusing on the interplay between the noradrenergic system and other neurotransmitter systems. au.dkmdpi.comfrontiersin.org

Furthermore, this compound PET can be applied longitudinally in animal models to track the progression of noradrenergic deficits over time and assess the efficacy of potential disease-modifying therapies aimed at preserving or restoring noradrenergic function. snmjournals.orgnih.gov This longitudinal capability is particularly valuable for understanding the temporal dynamics of neurodegenerative processes affecting the locus coeruleus and its projections. frontiersin.orgoup.com

The use of this compound in novel animal models can also facilitate the investigation of the relationship between noradrenergic dysfunction and specific non-motor symptoms observed in diseases like PD, such as REM sleep behavior disorder, cognitive impairment, and autonomic dysfunction, which have been linked to reduced noradrenergic function in clinical studies using this compound. mdpi.comfrontiersin.orgoup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.